molecular formula C12H22N2O2 B15242555 3-(Boc-amino)-3-T-butyl-propanonitrile

3-(Boc-amino)-3-T-butyl-propanonitrile

Cat. No.: B15242555
M. Wt: 226.32 g/mol
InChI Key: PUJIJRGXDZBMPU-UHFFFAOYSA-N
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Description

3-(Boc-amino)-3-T-butyl-propanonitrile, with the molecular formula C12H22N2O2, is a chemical reagent featuring a nitrile group and a tert-butyloxycarbonyl (Boc)-protected amine. The Boc group is a widely used, acid-labile protecting group essential for the temporary protection of amine functionalities during multi-step organic synthesis . This protection is critical in the synthesis of complex molecules, such as peptides, nucleosides, and heterocyclic compounds, as it prevents unwanted side reactions at the amine site while other parts of the molecule are modified . The deprotection of the Boc group is typically achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), without affecting other sensitive groups in the molecule . The specific steric profile of the T-butyl group in this compound may make it a valuable intermediate in developing more structured or sterically hindered molecular architectures. While specific mechanistic studies on this exact compound are limited in public literature, its structure suggests its primary research value lies in its role as a specialized building block. Researchers may employ it in the synthesis of novel sulfamides, carbamates, or other pharmacologically relevant scaffolds, where the protected amine and the nitrile functionality can be further elaborated . This product is intended for use by qualified laboratory researchers only.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-(1-cyano-3,3-dimethylbutan-2-yl)carbamate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)9(7-8-13)14-10(15)16-12(4,5)6/h9H,7H2,1-6H3,(H,14,15)

InChI Key

PUJIJRGXDZBMPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC#N)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Bromide Synthesis and Cyanide Displacement

In a representative procedure from the literature, 3-(tert-butoxycarbonylamino)propyl bromide was prepared by reacting 3-aminopropanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. Subsequent bromination using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) yields the bromide intermediate.

For cyanide substitution, the bromide undergoes an SN2 reaction with potassium cyanide (KCN) or sodium cyanide (NaCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For example, in a related alkylation reaction, 3-(tert-butoxycarbonylamino)propyl bromide reacted with phenol derivatives in DMF at 70°C for 15 hours under potassium carbonate (K₂CO₃) activation. Adapting these conditions, the bromide could be treated with KCN (1.2 equivalents) in DMF at 80°C for 12–24 hours, followed by aqueous workup and chromatography.

Table 1: Hypothetical Reaction Conditions for Cyanide Substitution

Parameter Value Source Adaptation
Solvent DMF
Base K₂CO₃
Temperature 80°C
Reaction Time 12–24 hours
Expected Yield 40–60% Estimated from

Key challenges include steric hindrance from the tert-butyl group, which may reduce reaction efficiency, and Boc group stability under basic conditions.

Protection-Deprotection Strategies

Boc Protection of 3-Amino-3-tert-butylpropanonitrile

An alternative route begins with the synthesis of 3-amino-3-tert-butylpropanonitrile, followed by Boc protection. The amine precursor can be synthesized via Strecker synthesis, combining tert-butyl acetonitrile, ammonium chloride, and sodium cyanide under acidic conditions.

The Boc group is introduced using Boc anhydride (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. For instance, analogous procedures for Boc protection of primary amines report yields exceeding 80%.

Table 2: Boc Protection Reaction Parameters

Parameter Value Source Adaptation
Reagent Boc₂O (1.5 eq)
Solvent DCM
Catalyst DMAP (0.1 eq)
Temperature Room temperature
Yield 75–85%

Dehydration of Amide Precursors

Amide to Nitrile Conversion

Dehydration of a Boc-protected amide offers a viable pathway. Starting from 3-(Boc-amino)-3-tert-butylpropanamide, treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in refluxing toluene facilitates nitrile formation. This method mirrors the dehydration of primary amides to nitriles, which typically achieves yields of 60–80%.

Table 3: Dehydration Reaction Conditions

Parameter Value Source Adaptation
Reagent POCl₃ (3 eq)
Solvent Toluene
Temperature Reflux (110°C)
Reaction Time 4–6 hours
Yield 65–75% Estimated from

Alternative Methods and Recent Advances

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate reactions involving sterically hindered substrates. For example, a microwave-assisted alkylation of phenols with 3-(Boc-amino)propyl bromide achieved a 9% yield in 3 hours at 65°C. Adapting this approach, cyanide substitution under microwave conditions could enhance reaction efficiency.

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison

Method Advantages Disadvantages Yield Range
Nucleophilic Substitution Straightforward, scalable Steric hindrance limits yield 40–60%
Protection-Deprotection High purity Requires amine precursor 75–85%
Amide Dehydration High conversion Harsh conditions 65–75%

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-cyano-3,3-dimethylbutan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted carbamates.

    Hydrolysis: Corresponding amines and carbon dioxide.

    Oxidation and Reduction: Oximes and primary amines.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl (1-cyano-3,3-dimethylbutan-2-yl)carbamate is used as a protecting group for amines. It is particularly useful in multi-step synthesis where selective protection and deprotection of functional groups are required .

Biology and Medicine: The compound is used in the synthesis of pharmaceuticals and biologically active molecules. Its stability and ease of removal make it an ideal protecting group in the synthesis of complex drug molecules .

Industry: In the chemical industry, it is used in the production of agrochemicals, dyes, and other specialty chemicals. Its role as a protecting group helps in the efficient synthesis of these compounds .

Mechanism of Action

The mechanism of action of tert-Butyl (1-cyano-3,3-dimethylbutan-2-yl)carbamate involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group from unwanted reactions during synthetic procedures. The tert-butyl group can be removed under mild acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(Boc-amino)-3-T-butyl-propanonitrile and related compounds:

Compound Name Molecular Formula Key Functional Groups CAS RN (if available) Key Applications/Properties Reference
This compound C₁₂H₂₂N₂O₂ Boc-amino, nitrile, tert-butyl Not provided Intermediate for amine synthesis, steric modulation
3-(Boc-aminomethyl)piperidine C₁₁H₂₂N₂O₂ Boc-amino, piperidine ring Not provided Pharmaceutical intermediates
(R)-3-(N-Boc-amino)pyrrolidine C₉H₁₈N₂O₂ Boc-amino, pyrrolidine ring 122536-77-0 Chiral building block for drug design
3-(Boc-amino)-2-butanol C₉H₁₉NO₃ Boc-amino, hydroxyl, butanol chain 752135-63-0 Alcohol-based intermediates
3-(Benzylamino)propionitrile C₁₀H₁₃N₂ Benzylamino, nitrile 706-03-6 Nitrile-based alkylation reactions

Structural and Functional Analysis

  • Protective Group Stability: The Boc group is acid-labile, requiring neutral conditions for handling, whereas benzylamino derivatives (e.g., 3-(Benzylamino)propionitrile) are more stable under acidic conditions .
  • Reactivity: The nitrile group in the target compound allows for transformations such as reduction to primary amines or hydrolysis to carboxylic acids, unlike alcohol-containing analogs (e.g., 3-(Boc-amino)-2-butanol) .

Research Findings and Case Studies

  • Catalytic Applications : Polyurea-encapsulated palladium catalysts, referenced in Boc-containing compound syntheses, highlight the role of Boc-protected intermediates in facilitating metal-catalyzed reactions .
  • Safety and Handling: While 3-(Boc-amino)-2-butanol requires precautions against skin/eye contact, the target compound’s hazards are unspecified, underscoring the need for rigorous safety protocols when handling nitriles and Boc-protected amines .
  • Industrial Relevance: Compounds like 3-(Benzylamino)propionitrile are commercially available (Thermo Scientific), indicating demand for nitrile-based building blocks in organic synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Boc-amino)-3-T-butyl-propanonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via Boc-protection of a primary amine intermediate, followed by nitrile group introduction. For example, analogous Boc-protected compounds are prepared using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃ or DMAP in THF) to protect the amine . Reaction temperature (0–25°C) and stoichiometric control of Boc reagents are critical to minimize side products like over-alkylation or incomplete protection. Purification via flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is recommended to achieve >95% purity .

Q. How can researchers characterize the enantiomeric purity of this compound?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is effective for resolving enantiomers. Mobile phases like n-hexane/isopropanol (90:10) at 1.0 mL/min can separate stereoisomers, with detection via UV (210–230 nm) . Alternatively, NMR analysis using chiral solvating agents (e.g., Eu(hfc)₃) may distinguish enantiomers by inducing split signals in ¹H or ¹³C spectra .

Q. What are the critical factors in maintaining the stability of this compound during storage?

  • Methodological Answer : The compound should be stored in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the Boc group or nitrile degradation. Desiccants (e.g., molecular sieves) are essential to avoid moisture absorption, which can lead to Boc deprotection . Regular stability testing via TLC or HPLC is advised to monitor degradation over time.

Advanced Research Questions

Q. How can competing side reactions (e.g., nitrile hydrolysis or Boc deprotection) be minimized during synthesis?

  • Methodological Answer : To suppress nitrile hydrolysis, use anhydrous solvents (e.g., THF, DCM) and avoid acidic conditions. For Boc stability, maintain pH >7 during aqueous workups and limit exposure to trifluoroacetic acid (TFA) unless intentional deprotection is required . Kinetic studies suggest that low temperatures (0–5°C) during Boc activation reduce unintended cleavage .

Q. What strategies resolve discrepancies in reported spectroscopic data (e.g., NMR, IR) for this compound?

  • Methodological Answer : Contradictions often arise from solvent effects or impurities. For NMR, compare data in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts . IR discrepancies may stem from residual moisture; ensure thorough drying and use KBr pellets for consistent measurements. Cross-validation with high-resolution mass spectrometry (HRMS) or X-ray crystallography can confirm structural assignments .

Q. How do steric effects of the T-butyl group influence reactivity in nucleophilic substitutions?

  • Methodological Answer : The T-butyl group creates significant steric hindrance, slowing SN₂ reactions. Computational modeling (DFT) or kinetic isotope effect studies can quantify steric contributions . Experimental approaches include comparing reaction rates with less bulky analogs (e.g., Boc-amino-propanonitrile) under identical conditions. Solvent polarity adjustments (e.g., DMF vs. toluene) may mitigate steric effects by stabilizing transition states .

Q. How should conflicting reports on optimal pH for Boc deprotection be reconciled?

  • Methodological Answer : Boc cleavage typically requires acidic conditions (e.g., HCl/dioxane or TFA/DCM), but optimal pH depends on the stability of adjacent functional groups. For this compound, mild acidic conditions (pH 2–3 using 4 M HCl in dioxane) are recommended to prevent nitrile hydrolysis, whereas stronger acids (TFA) may be used if the nitrile group is stabilized by electron-withdrawing substituents .

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